8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC13310501
Molecular Formula: C23H25N5O4
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H25N5O4 |
---|---|
Molecular Weight | 435.5 g/mol |
IUPAC Name | 8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione |
Standard InChI | InChI=1S/C23H25N5O4/c1-26-20-19(21(30)27(2)23(26)31)28(14-17(29)15-32-18-11-7-4-8-12-18)22(25-20)24-13-16-9-5-3-6-10-16/h3-12,17,29H,13-15H2,1-2H3,(H,24,25) |
Standard InChI Key | FFLUCQHJFUWYLV-UHFFFAOYSA-N |
SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=CC=C4)O |
Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=CC=C4)O |
Introduction
Chemical Characteristics and Structural Analysis
The compound features a purine core substituted at multiple positions, including a benzylamino group at C8, a 2-hydroxy-3-phenoxypropyl chain at N7, and methyl groups at N1 and N3. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 435.48 g/mol | |
logP (Partition Coefficient) | 3.31 | |
logSw (Water Solubility) | -3.30 to -3.39 | |
Hydrogen Bond Acceptors | 7 | |
Hydrogen Bond Donors | 2 | |
Polar Surface Area | 78.97 Ų |
The low water solubility (logSw ≈ -3.3) suggests limited bioavailability, necessitating formulation strategies for pharmaceutical use. The racemic stereochemistry further complicates its pharmacokinetic profile .
Synthesis and Derivation
The synthesis involves multi-step functionalization of xanthine scaffolds:
-
Alkylation: Introduction of the 2-hydroxy-3-phenoxypropyl moiety at N7 via nucleophilic substitution.
-
Amination: Attachment of the benzylamino group at C8 using benzylamine derivatives.
-
Methylation: N1 and N3 positions are methylated to enhance lipophilicity and receptor binding.
Critical challenges include optimizing reaction yields and managing stereochemical outcomes due to the racemic mixture . Comparative studies with related purine derivatives (e.g., 8-benzylaminoxanthines) highlight the importance of the phenoxypropyl chain in improving solubility and target specificity .
Biological Relevance and Mechanism of Action
As a xanthine derivative, this compound interacts with adenosine receptors (ARs), particularly A₂A AR, which regulates anti-inflammatory and neuroprotective pathways . Key findings include:
-
A₂A AR Affinity: Structural analogs demonstrate nanomolar binding affinities (e.g., Kᵢ ≈ 68–71 nM) .
-
Selectivity: The benzylamino and phenoxypropyl groups reduce off-target interactions with phosphodiesterases (PDEs) and monoamine oxidases (MAOs) .
-
Anti-Inflammatory Activity: In vivo models show suppression of cytokine release, suggesting utility in neurodegenerative diseases .
Challenges in Drug Development
Challenge | Mitigation Strategy | Source |
---|---|---|
Low Solubility | Nanoemulsions, prodrugs | |
Metabolic Instability | Cytochrome P450 inhibitors | |
Racemic Mixture | Chiral resolution |
Comparative Analysis with Related Compounds
Compound | Modifications | logP | A₂A AR Kᵢ (nM) |
---|---|---|---|
Target Compound | C8-benzylamino, N7-phenoxy | 3.31 | ~70 |
8-(4-Fluorobenzyl)xanthine | C8-4-fluorobenzyl | 3.02 | 85 |
7-(2-Hydroxypropyl)xanthine | N7-hydroxypropyl | 2.89 | 120 |
The phenoxypropyl chain enhances solubility compared to alkyl substituents, while the benzylamino group optimizes receptor affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume